2-Fluoro-3-iodobenzamide
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Overview
Description
2-Fluoro-3-iodobenzamide is an organic compound with the molecular formula C7H5FINO It is a derivative of benzamide, where the benzene ring is substituted with both fluorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodobenzamide typically involves the introduction of fluorine and iodine substituents onto a benzamide core. One common method involves the halogenation of a precursor benzamide compound. For instance, starting with 2-fluorobenzamide, iodination can be achieved using iodine and an oxidizing agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the iodine atom.
Hydride Donors: Such as sodium borohydride for reduction reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with a boronic acid derivative would yield a biaryl compound .
Scientific Research Applications
2-Fluoro-3-iodobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-iodobenzamide
- 3-Fluoro-2-iodobenzamide
- 2-Fluoro-5-iodobenzamide
Uniqueness
2-Fluoro-3-iodobenzamide is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other isomers .
Properties
Molecular Formula |
C7H5FINO |
---|---|
Molecular Weight |
265.02 g/mol |
IUPAC Name |
2-fluoro-3-iodobenzamide |
InChI |
InChI=1S/C7H5FINO/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H2,10,11) |
InChI Key |
FJOWTYUFPOYQIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)C(=O)N |
Origin of Product |
United States |
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